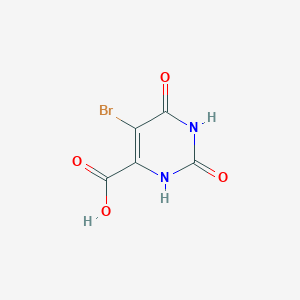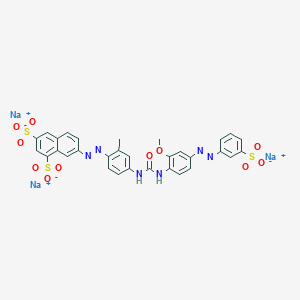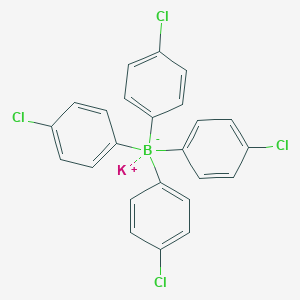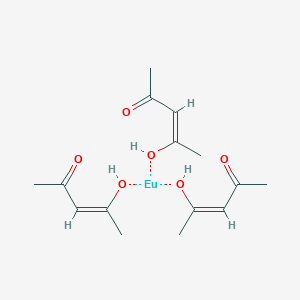![molecular formula C7H13NO4 B080581 N-[Tris(hydroxymethyl)methyl]acrylamide CAS No. 13880-05-2](/img/structure/B80581.png)
N-[Tris(hydroxymethyl)methyl]acrylamide
Overview
Description
N-[Tris(hydroxymethyl)methyl]acrylamide, also known as NAT or TRIS-acrylamide, is a chemical compound used in various applications . It is used to prepare N-(5-hydroxymethyl-2-phenyl-[1,3]dioxan-5-yl)-acrylamide by reaction with benzaldehyde .
Synthesis Analysis
The synthesis of this compound primarily involves the reaction of amino propionic acid with trimethanol primary isobutylamine . Additionally, the surface-bound tert-butylperoxy groups can be used as thermally triggered initiators for graft polymerization of TRIS-acrylamide .Molecular Structure Analysis
The linear formula of this compound is H2C=CHCONHC(CH2OH)3 . It has a molecular weight of 175.18 .Chemical Reactions Analysis
This compound is a compound with active double bonds and can undergo polymerization reactions . It is used to prepare N-(5-hydroxymethyl-2-phenyl-[1,3]dioxan-5-yl)-acrylamide by reaction with benzaldehyde .Physical And Chemical Properties Analysis
This compound is a colorless crystalline solid . It has a molecular weight of 175.18 and is soluble in water and some organic solvents . It has a melting point of 136-141 °C .Scientific Research Applications
Synthesis and Hydrophilicity of Multifunctionally Hydroxylated Poly(acrylamides)
N-[Tris(hydroxymethyl)methyl]acrylamide has been studied for its role in the synthesis and hydrophilicity of hydroxylated poly(acrylamides). Research conducted by Saito, Sugawara, and Matsuda (1996) investigated the hydrophilicity of polymers with varying numbers of hydroxyl groups per repeating unit, including poly(N-[tris(hydroxymethyl)methyl] acrylamide). Their findings revealed that contrary to expectations, the hydrophilicity of these polymers decreased with an increase in hydroxyl groups per repeating unit. This outcome contributes to the understanding of the molecular design of hydrophilic polymers and their applications in various scientific fields (Saito, Sugawara, & Matsuda, 1996).
Polyacrylamide Gel Electrophoresis
Geisthardt and Kruppa (1987) explored the reaction of monomeric acrylamide with different amines, including tris(hydroxymethyl)aminomethane, in polyacrylamide gel electrophoresis systems. Their research provided insights into the formation of adducts and pH shifts due to altered pK values of reaction products. The study also examined acrylamide's ability to bind covalently to proteins, particularly with lysine residues, which has implications for the interpretation of results in alkaline polyacrylamide gels and isoelectric focusing systems (Geisthardt & Kruppa, 1987).
Hydrogels and Drug Delivery
Cuggino, Strumia, and Igarzabal (2011) studied hydrogels made from N-acryloyl-tris-(hydroxymethyl) aminomethane (NAT) and their potential in slow drug delivery. The research highlighted how incorporating NAT into poly(N-isopropyl acrylamide) structures affected their properties, including water absorption capacity and viscoelastic characteristics. This study contributes to the field of biomaterials, particularly in designing materials for drug delivery applications (Cuggino, Strumia, & Igarzabal, 2011).
Acid-Labile Thermosensitive Polymers
Monge et al. (2012) introduced a new class of acid-labile thermosensitive polyacrylamides, including poly(tris(hydroxymethyl)acrylamidomethane). They controlled the lower critical solution temperature (LCST) by varying the comonomer composition. The properties of these statistical copolymers suggest potential applications in smart technologies, such as drug delivery, due to their biocompatibility (Monge et al., 2012).
Mechanism of Action
Target of Action
N-[Tris(hydroxymethyl)methyl]acrylamide, also known as N-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)acrylamide, is a chemical compound that primarily targets the formation of polyacrylamide gels in biochemical research . It acts as a cross-linking agent in the polymerization process .
Mode of Action
This compound possesses an active double bond, which allows it to undergo polymerization reactions . It interacts with other molecules under certain conditions to form cross-linked polymers . The hydroxymethyl groups present in the compound enhance its water solubility .
Biochemical Pathways
The compound plays a crucial role in the formation of polyacrylamide gels, which are used in gel electrophoresis, a technique for separating proteins based on their size and charge . The cross-linking action of the compound contributes to the formation of a mesh-like structure in the gel, which facilitates the separation process.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed if it were to enter the body .
Result of Action
The primary result of the action of this compound is the formation of a polyacrylamide gel structure. This structure is crucial in biochemical research, particularly in the separation of proteins during gel electrophoresis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the polymerization process is typically carried out at room temperature. Additionally, the compound is sensitive to light and hygroscopic, so it should be stored in a cool, dark place .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-[Tris(hydroxymethyl)methyl]acrylamide plays a significant role in biochemical reactions. It is often used in biochemical research fields as a cross-linking agent in polyacrylamide gel electrophoresis . The hydroxymethyl groups present in the compound give it good water solubility . Under certain conditions, it can react with other molecules to form cross-linked polymers .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is a compound with an active double bond, which allows it to undergo polymerization reactions . This property enables it to interact with various biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are subject to the specific experimental conditions. The compound is known for its stability and does not degrade easily
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are subject to the specific cellular context. The compound’s hydrophilic nature due to its hydroxymethyl groups may influence its localization or accumulation .
properties
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-6(12)8-7(3-9,4-10)5-11/h2,9-11H,1,3-5H2,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJSQCJPSRKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30347-69-4 | |
| Record name | Tris(hydroxymethyl)acrylamidomethane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30347-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60160790 | |
| Record name | N-Acryloyl-tris(hydroxymethyl)aminomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13880-05-2 | |
| Record name | N-[Tris(hydroxymethyl)methyl]acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13880-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acryloyl-tris(hydroxymethyl)aminomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acryloyl-tris(hydroxymethyl)aminomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACRYLOYL-TRIS(HYDROXYMETHYL)AMINOMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8VGY8CVF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



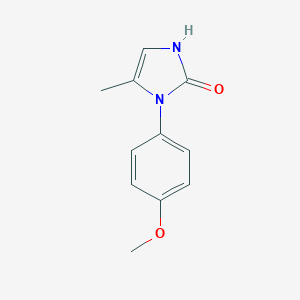
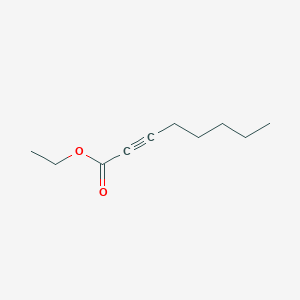


![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
